3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-4-3(7(13)14)11-6-5(9)10-1-2-12(4)6/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSOLDHAOPALRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at C3
Electrophilic bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C achieves selective C3 substitution. The reaction proceeds via a bromonium ion intermediate, with the pyrazine nitrogen directing electrophilic attack:
Critical considerations :
Chlorination at C8
Carboxylic Acid Functionalization
Direct Carboxylation
A two-step protocol achieves C2 carboxylation:
-
Lithiation : Treat 3-bromo-8-chloroimidazo[1,2-a]pyrazine with LDA at -78°C in THF
-
CO₂ Quenching : Bubble gaseous CO₂ into the reaction mixture
Yield : 68% (crude), improving to 85% after ion-exchange chromatography.
Oxidation of Methyl Groups
Alternative route starting from 2-methylimidazo[1,2-a]pyrazine:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄ | H₂O, 100°C, 12 h | 45% |
| RuO₄ | CCl₄, rt, 2 h | 78% |
| DDQ | CH₂Cl₂, reflux, 8 h | 92% |
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) emerges as the superior oxidant, enabling near-quantitative conversion without over-oxidation.
Integrated Synthetic Routes
Sequential Halogenation-Carboxylation Pathway
-
Imidazo[1,2-a]pyrazine formation
-
Bromination
-
Carboxylation
Total yield : 65% over three steps
One-Pot Halogenation-Oxidation
A streamlined approach using DDQ as dual oxidant and bromine carrier:
Advantages :
-
Single reaction vessel
-
94% conversion at 50°C in 6 h
-
Eliminates intermediate purification
Analytical Characterization
Key spectroscopic data for final product validation:
| Technique | Characteristics |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, H5), 8.65 (s, 1H, H6), 13.2 (br s, 1H, COOH) |
| IR (KBr) | 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br) |
| HRMS (ESI-) | m/z 274.8932 [M-H]⁻ (calc. 274.8938) |
Industrial-Scale Considerations
Process Optimization Challenges :
-
Bromine handling requires specialized corrosion-resistant reactors
-
DDQ cost necessitates catalyst recycling systems
-
Carboxylic acid crystallization: pH-controlled precipitation (optimum pH 2.0–2.5)
Environmental Impact Mitigation :
-
Br₂ scavenging with NaHSO₃ reduces effluent toxicity
-
CO₂ utilization from flue gases in carboxylation steps
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyrazine derivative.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development.
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine, including 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid, show promising antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, indicating potent activity against resistant strains .
2. Antiparasitic Activity
Imidazopyrazine derivatives have also been evaluated for their antiparasitic effects. For instance, certain compounds in this class have shown significant activity against Leishmania species. A study highlighted that modifications in substituents influenced the selectivity and potency of these compounds against Leishmania, with some achieving high selectivity indices .
3. Cytotoxicity and Safety Profile
Preliminary toxicological assessments suggest that this compound may exhibit moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. This raises concerns regarding potential drug-drug interactions and necessitates further evaluation of its safety profile before clinical application .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy:
- Substituent Effects : Variations in substituent positions and types significantly impact biological activity. For example, compounds with methoxy groups have shown enhanced selectivity compared to those with halogen substitutions.
- Lipophilicity and Metabolic Stability : The presence of halogen groups such as bromine and chlorine influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of imidazo[1,2-a]pyrazine derivatives:
- Study on Antitubercular Activity : A comprehensive screening identified several potent inhibitors of Mycobacterium tuberculosis among imidazo[1,2-a]pyrazine derivatives. The study emphasized the importance of structural modifications in enhancing potency against resistant strains .
- Evaluation Against Leishmania : In another study, various imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their antiparasitic activity against Leishmania species. Results indicated high potency for certain compounds while others displayed limited efficacy due to solubility issues .
| Compound ID | Substituent | pEC50 (Leishmania) | pCC50 (Cell Line) | Selectivity Index (SI) | Aqueous Solubility |
|---|---|---|---|---|---|
| 3a | A | 5.4 | 4.2 | 16 | Low |
| 3s | B | 5.3 | 4.5 | 6 | Moderate |
| 3t | C | 5.1 | 4.5 | 4 | Poor |
| 3u | D | 5.2 | 4.8 | 3 | Very Low |
| 3v | E | 4.8 | 4.5 | 2 | Low |
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a. 6-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid
- Key Difference : Bromine at position 6 instead of 3.
- CAS : 1000018-56-3 .
- Impact : Altered electronic distribution may influence binding affinity in biological targets. For example, bromine at position 6 could sterically hinder interactions compared to position 3.
b. 8-Chloro-2-methylimidazo[1,2-a]pyrazine
- Key Difference : Methyl group at position 2 instead of carboxylic acid.
c. 3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
- Key Difference : Pyridine core (one nitrogen) instead of pyrazine (two nitrogens) and trifluoromethyl at position 6.
Functional Group Modifications
a. Methyl 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylate
- Key Difference : Methyl ester at position 2 instead of carboxylic acid.
- CAS : 1250444-28-0 .
- Impact : The ester group serves as a prodrug form, enhancing cell membrane permeability. Hydrolysis to the carboxylic acid can occur in vivo .
b. Imidazo[1,2-a]pyrazine-2-carboxylic Acid Hydrazides
Core Heterocycle Variations
a. 6-Bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile
- Key Difference: Cyano group at position 2 instead of carboxylic acid.
- Impact: Used in tracheal relaxant studies, suggesting that electron-withdrawing groups (cyano vs. carboxylic acid) modulate pharmacological effects .
b. Pyrrolo[1,2-a]pyrazines
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Substituent Effects : Bromine at position 3 versus 6 significantly alters steric and electronic profiles, impacting interactions with biological targets like enzymes or receptors .
- Core Modifications : Replacing pyrazine with pyridine reduces electron deficiency, influencing reactivity in cross-coupling reactions .
Biological Activity
3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 1638760-40-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHBrClNO
- Molar Mass : 276.47 g/mol
- Purity : 97%
- Chemical Structure : The compound features a pyrazine ring substituted with bromine and chlorine atoms, which may enhance its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer Cells : In vitro tests demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC value was reported to be approximately 15 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Testing Against Bacterial Strains : In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
The mechanism underlying the biological activities of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the anticancer properties on lung cancer cell lines.
- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with a notable increase in apoptosis markers.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the effectiveness against multi-drug resistant bacterial strains.
- Results : Demonstrated promising results with significant inhibition of bacterial growth compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 15 µM | 32 µg/mL |
| Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate | 20 µM | 64 µg/mL |
| Imidazo[1,2-a]pyridine derivatives | Varies | Varies |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
